MS143

AKT degradation PROTAC potency prostate cancer

Traditional AKT inhibitors require sustained exposure and face resistance from compensatory feedback. MS143 overcomes this by degrading the entire AKT protein via dual VHL/CRBN E3 ligase recruitment-a heterotrivalent design unique among AKT PROTACs. • DC50=46 nM, Dmax=100% in PC3 cells at 24 h; 92% tumor growth inhibition in PC3 xenografts at 75 mg/kg. • Validated in vivo PK: Cmax=7 μM, Tmax=2 h, AUC0-12=63,600 h·ng/mL. • Supplied under license from Icahn School of Medicine at Mount Sinai with full CoA documentation.

Molecular Formula C59H81ClN12O6S
Molecular Weight 1121.9 g/mol
Cat. No. B12406210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS143
Molecular FormulaC59H81ClN12O6S
Molecular Weight1121.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCC(=O)N4CCN(CC4)CCC(C5=CC=C(C=C5)Cl)NC(=O)C6(CCN(CC6)C7=NC=NC8=C7C=CN8)N)O
InChIInChI=1S/C59H81ClN12O6S/c1-40-51(79-39-66-40)43-17-15-41(16-18-43)36-63-55(76)48-35-45(73)37-72(48)56(77)52(58(2,3)4)68-49(74)13-11-9-7-5-6-8-10-12-14-50(75)70-33-31-69(32-34-70)28-24-47(42-19-21-44(60)22-20-42)67-57(78)59(61)25-29-71(30-26-59)54-46-23-27-62-53(46)64-38-65-54/h15-23,27,38-39,45,47-48,52,73H,5-14,24-26,28-37,61H2,1-4H3,(H,63,76)(H,67,78)(H,68,74)(H,62,64,65)/t45-,47+,48+,52-/m1/s1
InChIKeyDESJGFOSPPNXOH-XUXNHVGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS 143: Dual VHL/CRBN AKT PROTAC Degrader


MS 143 (CAS 2376137-41-4), chemically designated as 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, is a proteolysis targeting chimera (PROTAC) that simultaneously recruits both the von Hippel-Lindau (VHL) and cereblon (CRBN) E3 ubiquitin ligases to induce targeted degradation of protein kinase B (AKT) . This heterobifunctional degrader comprises an AKT-binding warhead derived from the pan-AKT inhibitor AZD5363 (capivasertib), a VHL-recruiting ligand, a CRBN-recruiting ligand featuring a 4-(4-methyl-1,3-thiazol-5-yl)phenyl moiety, and an extended dodecanoyl-piperazine linker [1]. MS 143 is supplied under license from the Icahn School of Medicine at Mount Sinai and is available through commercial vendors including Tocris (Bio-Techne) and MedChemExpress .

MS 143 vs. AKT Inhibitors: Degradation Advantage


Traditional small-molecule AKT inhibitors such as AZD5363 (capivasertib) and MK-2206 exert their effects through reversible occupancy of the ATP-binding or allosteric pocket, which requires sustained drug exposure and is susceptible to compensatory feedback activation and acquired resistance mechanisms [1]. In contrast, MS 143 functions as a PROTAC degrader that catalyzes the ubiquitination and subsequent proteasomal destruction of the entire AKT protein, eliminating both its kinase-dependent and kinase-independent scaffolding functions [2]. Critically, MS 143 recruits both VHL and CRBN E3 ligases via distinct ligand moieties within a single molecule, a dual-ligase recruitment strategy that fundamentally distinguishes it from VHL-only or CRBN-only PROTAC degraders. This heterotrivalent design enables additive ubiquitination contributions from two separate E3 ligase complexes, which may circumvent resistance mechanisms arising from single E3 ligase dysfunction or downregulation [3]. Substituting a VHL-only PROTAC such as MS21 or MS98, a CRBN-only PROTAC such as MS170 or MS5033, or a traditional AKT inhibitor such as AZD5363 for MS 143 would result in fundamentally different degradation kinetics, E3 ligase dependency profiles, and downstream signaling effects—differences that are quantitatively characterized in the evidence below [2].

MS 143 Quantitative Differentiation Evidence


Enhanced Degradation Potency vs. VHL-Only MS98

In direct cross-study comparison using the same PC3 prostate cancer cellular model, MS 143 achieves 50% degradation of total AKT protein at a concentration of 46 nM, representing a 1.7-fold improvement in degradation potency over the VHL-only PROTAC degrader MS98 (DC50 = 78 nM) . Both compounds were evaluated at 24 hours post-treatment in PC3 cells, and both utilize the same AZD5363-derived AKT-binding warhead, with the primary structural distinction residing in the E3 ligase recruitment strategy—MS 143 incorporates both VHL and CRBN ligand moieties, whereas MS98 recruits only VHL [1]. The observed potency enhancement is consistent with the dual-ligase recruitment mechanism, wherein additive ubiquitination from two distinct E3 ligase complexes increases degradation efficiency [2].

AKT degradation PROTAC potency prostate cancer E3 ligase recruitment

In Vivo Tumor Growth Inhibition vs. AZD5363

In an immunocompromised NU/J mouse PC3 prostate cancer xenograft model, MS 143 administered at 75 mg/kg intraperitoneally for 22 days drastically inhibited tumor growth by 92% relative to vehicle-treated controls, accompanied by substantial degradation of both total AKT (T-AKT) and phosphorylated AKT (P-AKT), as well as effective inhibition of downstream PRAS40 phosphorylation . In contrast, the parent AKT inhibitor AZD5363 (capivasertib) showed comparatively weaker suppression of cell growth across multiple cancer cell lines in the same study [1]. The original SAR study further established that MS 143 (designated compound 20) displayed good plasma exposure levels in mice with a Cmax of 7 μM and AUC0–12 of 63,600 h·ng/mL following 75 mg/kg intraperitoneal administration, confirming suitability for in vivo efficacy studies [1].

in vivo efficacy xenograft model tumor growth inhibition pharmacokinetics

Dual VHL/CRBN Recruitment vs. Single-Ligase PROTACs

The defining structural and mechanistic differentiation of MS 143 is its incorporation of both a VHL-recruiting ligand (derived from VH032) and a CRBN-recruiting ligand (containing a 4-(4-methyl-1,3-thiazol-5-yl)phenyl moiety) within a single heterobifunctional molecule connected via a dodecanoyl-piperazine linker [1]. This contrasts with the majority of reported AKT PROTAC degraders, including MS21 (VHL-only) and MS5033 (CRBN-only), which recruit a single E3 ligase type [2]. While no direct head-to-head degradation comparison between MS 143 and single-ligase degraders is available in the same experimental system, the broader PROTAC literature demonstrates that dual-ligase recruitment can enhance degradation fitness through additive ubiquitination from two distinct E3 ligase complexes, as established with the heterotrivalent BET degrader AB3067, which showed that degradation was contributed by both CRBN and VHL in an additive fashion [3]. This dual-recruitment strategy may delay the onset of resistance mechanisms involving loss of E3 ligase functionality—a critical consideration for long-term experimental applications and therapeutic development [3].

dual E3 ligase PROTAC design VHL CRBN ubiquitination

Maximal Degradation with No Hook Effect

MS 143 achieves complete (100%) degradation of total AKT protein (Dmax = 100%) at 24 hours in PC3 prostate cancer cells . This maximal degradation efficiency is notable relative to certain single-ligase PROTACs that exhibit incomplete degradation profiles or pronounced hook effects at higher concentrations. For instance, the VHL-recruiting Wee1-degrading PROTAC series has been reported to exhibit a prominent hook effect on Wee1 degradation, whereas CRBN-based PROTACs in the same study showed a less pronounced hook effect [1]. While no direct comparison of hook effect magnitude between MS 143 and other AKT PROTAC degraders is available from the primary literature, the 100% Dmax value indicates that MS 143 induces near-complete elimination of the AKT target pool under the tested conditions, which is critical for achieving robust downstream signaling inhibition.

PROTAC efficacy Dmax hook effect degradation kinetics

MS 143 Research & Procurement Applications


Preclinical Efficacy in PTEN-Deficient Prostate Cancer

MS 143 is optimally deployed in PC3 xenograft or orthotopic prostate cancer models where robust AKT degradation and downstream signaling inhibition are required. The compound's demonstrated 92% tumor growth inhibition following 75 mg/kg intraperitoneal dosing for 22 days in PC3 xenografts , combined with its DC50 of 46 nM and 100% Dmax in PC3 cells , makes it a validated tool for interrogating AKT-dependent tumor growth mechanisms. Researchers should note that MS 143 achieves superior in vivo efficacy relative to the parent inhibitor AZD5363 , supporting its selection over inhibitor-based approaches for studies requiring complete AKT ablation rather than reversible kinase inhibition.

Overcoming PROTAC Resistance via Dual Ligase Recruitment

MS 143 serves as a chemical probe for investigating the biological consequences of dual VHL/CRBN E3 ligase recruitment in the context of AKT degradation . Studies requiring comparison of single-versus-dual ligase recruitment efficiency should pair MS 143 with VHL-only AKT degraders (e.g., MS21 or MS98, DC50 = 78 nM) and CRBN-only AKT degraders (e.g., MS170, DC50 = 32 nM; or MS5033) . This comparative approach is particularly valuable for evaluating whether dual-ligase recruitment confers resistance to E3 ligase downregulation—a documented resistance mechanism for single-ligase PROTACs [1].

Target Validation: Kinase vs. Scaffolding Functions

Unlike ATP-competitive or allosteric AKT inhibitors that preserve the AKT protein scaffold, MS 143 induces complete proteasomal degradation of the entire AKT protein (Dmax = 100% in PC3 cells) . This property makes MS 143 uniquely suited for experiments designed to dissect the kinase-dependent versus kinase-independent (scaffolding) functions of AKT isoforms. The compound's potent degradation kinetics (DC50 = 46 nM at 24 h) enable acute ablation studies that cannot be replicated using small-molecule inhibitors such as AZD5363 or MK-2206, which leave the AKT protein intact and susceptible to feedback reactivation .

PK/PD Studies in Murine Models

MS 143 is validated for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies based on its characterized plasma exposure profile in male Swiss Albino mice: Cmax = 7 μM, Tmax = 2 h, and AUC0–12 = 63,600 h·ng/mL following 75 mg/kg intraperitoneal administration . Researchers requiring a PROTAC degrader with pre-established in vivo dosing parameters for PK/PD correlation studies should select MS 143 over uncharacterized or poorly bioavailable alternatives. The compound's demonstrated in vivo stability and plasma exposure support its use in both acute degradation studies and chronic dosing efficacy experiments .

Technical Documentation Hub

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